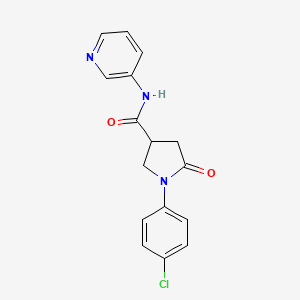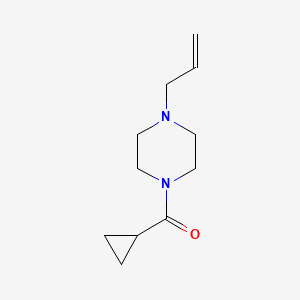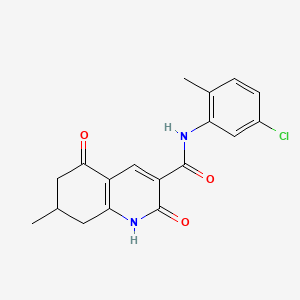![molecular formula C17H16N2OS B5305690 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol, also known as BZP, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential applications in scientific research. In
科学的研究の応用
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been studied for its potential applications in various scientific research fields. One area of interest is its use as a tool to study the central nervous system. 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can help researchers understand the mechanisms of these neurotransmitters.
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has also been studied for its potential use as an antidepressant. Studies have shown that 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are often targeted by antidepressant drugs.
作用機序
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their levels in the brain. 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol also acts as a monoamine oxidase inhibitor, which can further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, such as increased alertness and euphoria. However, 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can also have negative effects, such as anxiety, agitation, and insomnia.
実験室実験の利点と制限
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also a potent stimulant, which can be useful for studying the central nervous system. However, 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol also has limitations. It is a controlled substance and can be difficult to obtain. It also has potential health risks, which can limit its use in lab experiments.
将来の方向性
There are several future directions for research on 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol. One area of interest is its potential use as a treatment for depression. Further studies are needed to determine the safety and efficacy of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol as an antidepressant. Another area of interest is its potential use as a tool to study the central nervous system. More research is needed to understand the mechanisms of action of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol and its effects on neurotransmitter release. Additionally, studies are needed to determine the long-term effects of 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol use on the brain and body.
合成法
2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol can be synthesized through a multi-step process starting with the reaction of 2-aminophenol with thionyl chloride to form 2-chlorophenol. This is then reacted with potassium thiocyanate to form 2-thiocyanatophenol. The final step involves the reaction of 2-thiocyanatophenol with benzylmethylamine to form 2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol.
特性
IUPAC Name |
2-[2-[benzyl(methyl)amino]-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19(11-13-7-3-2-4-8-13)17-18-15(12-21-17)14-9-5-6-10-16(14)20/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEWFDKLWRPASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[Benzyl(methyl)amino]-1,3-thiazol-4-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-N-methyl-4-oxobutanamide](/img/structure/B5305619.png)

![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5305628.png)
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)
![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5305676.png)


![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)